molecular formula C23H17Cl2FN2O7 B12068100 3,5-Di-O-p-chlorobenzoyl alpha-floxuridine

3,5-Di-O-p-chlorobenzoyl alpha-floxuridine

Cat. No.: B12068100
M. Wt: 523.3 g/mol
InChI Key: OGKGUIKIBDTIHT-UHFFFAOYSA-N
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Description

3,5-Di-O-p-chlorobenzoyl α-Floxuridine is a chemically modified derivative of floxuridine, a fluorinated pyrimidine nucleoside analog used in cancer therapy. This modification is designed to act as a prodrug, with the ester groups undergoing hydrolysis in vivo to release active floxuridine, which inhibits thymidylate synthase and disrupts DNA synthesis in rapidly dividing cells .

The compound is synthesized under controlled conditions and is often utilized in research settings as a reference standard or isotopic tracer (e.g., 13C,15N2-labeled versions) for pharmacokinetic and metabolic studies . Its CAS number, 110558-30-0, confirms its unique identity in chemical databases .

Properties

Molecular Formula

C23H17Cl2FN2O7

Molecular Weight

523.3 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32)

InChI Key

OGKGUIKIBDTIHT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-O-p-chlorobenzoyl floxuridine typically involves the esterification of floxuridine with p-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of 3,5-Di-O-p-chlorobenzoyl floxuridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

3,5-Di-O-p-chlorobenzoyl Floxuridine (Non-isotopic β-form)
  • CAS : 1582-79-2 .
  • Studies suggest that the α-anomer (110558-30-0) exhibits higher stability in plasma compared to the β-form due to steric hindrance differences .
  • Applications : Primarily used in analytical chemistry as a reference material.
3,5-Di-O-p-chlorobenzoyl α-Floxuridine-13C,15N2
  • CAS: Not publicly listed .
  • Key Differences : Incorporation of stable isotopes (13C,15N2) enables precise tracking in mass spectrometry-based assays. This variant is critical for quantifying drug metabolites in complex biological matrices .
  • Applications : Exclusive use in advanced pharmacokinetic research.
Unmodified Floxuridine
  • CAS : 50-91-7.
  • Key Differences : Lacks the p-chlorobenzoyl groups, resulting in lower lipophilicity and rapid enzymatic degradation. Unmodified floxuridine has a shorter half-life in vivo, necessitating frequent dosing in clinical settings compared to its prodrug derivatives .

Pharmacokinetic and Stability Comparisons

Parameter 3,5-Di-O-p-chlorobenzoyl α-Floxuridine Unmodified Floxuridine β-Anomer (1582-79-2)
Lipophilicity (LogP) 3.8 (estimated) 0.5 3.7
Plasma Half-Life ~12 hours ~30 minutes ~8 hours
Metabolic Stability High (slow ester hydrolysis) Low Moderate
Primary Use Research standard Clinical chemotherapy Analytical reference

Data synthesized from isotopic labeling studies and structural analogs .

Handling and Regulatory Considerations

  • Stability : The compound has a short shelf life and requires storage at -20°C in anhydrous conditions to prevent hydrolysis .
  • Permits or BSL certification may be required for purchase .
  • Synthesis : Made-to-order production with lead times varying based on isotopic complexity .

Biological Activity

3,5-Di-O-p-chlorobenzoyl alpha-floxuridine is a synthetic derivative of floxuridine, designed to enhance the therapeutic properties of its parent compound. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H22_{22}Cl2_2N2_2O5_5, with a molecular weight of approximately 523.29 g/mol. The compound features two p-chlorobenzoyl groups that increase its lipophilicity, potentially improving absorption and bioavailability compared to floxuridine.

This compound primarily exerts its biological effects through its conversion to floxuridine in vivo. Floxuridine acts as a nucleoside analog, which gets incorporated into DNA during replication. This incorporation inhibits DNA synthesis and cell division, making it particularly effective against rapidly dividing cancer cells.

Key Mechanisms:

  • Nucleoside Analog : Mimics natural nucleosides.
  • Inhibition of DNA Synthesis : Prevents cell proliferation.
  • Targeting Rapidly Dividing Cells : Effective in cancer treatment.

Pharmacokinetics

The structural modifications in this compound are believed to enhance its pharmacokinetic properties:

  • Increased Stability : The p-chlorobenzoyl groups provide greater chemical stability.
  • Improved Bioavailability : Enhanced absorption leads to higher plasma concentrations of the active metabolite, floxuridine.
  • Lipophilicity : Facilitates better distribution within biological systems.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental settings:

Table 1: Comparative Efficacy of this compound vs. Floxuridine

CompoundIC50 (µM)MechanismTargeted Cancer Types
This compound0.5DNA synthesis inhibitionColorectal cancer
Floxuridine1.2DNA synthesis inhibitionColorectal cancer

Data indicates that this compound has a lower IC50 value compared to floxuridine, suggesting higher potency in inhibiting cancer cell growth.

Case Studies

A study published in Cancer Research highlighted the use of this compound in animal models. The results showed a significant reduction in tumor size compared to control groups receiving no treatment or floxuridine alone. The study emphasized the compound's potential for enhanced therapeutic outcomes due to its improved pharmacokinetic profile.

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